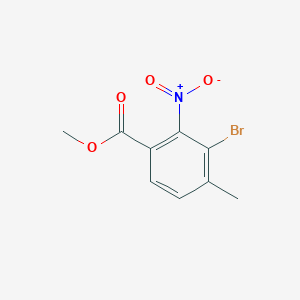

Methyl 3-bromo-4-methyl-2-nitrobenzoate

Description

Properties

CAS No. |

320740-33-8 |

|---|---|

Molecular Formula |

C9H8BrNO4 |

Molecular Weight |

274.07 g/mol |

IUPAC Name |

methyl 3-bromo-4-methyl-2-nitrobenzoate |

InChI |

InChI=1S/C9H8BrNO4/c1-5-3-4-6(9(12)15-2)8(7(5)10)11(13)14/h3-4H,1-2H3 |

InChI Key |

CNRZAPHTDRGVDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Bromination of 3-Amino-4-Methyl-2-Nitrobenzoic Acid

The primary route to Methyl 3-bromo-4-methyl-2-nitrobenzoate begins with 3-amino-4-methyl-2-nitrobenzoic acid as the starting material. This compound undergoes diazotization followed by a Sandmeyer reaction to introduce the bromine substituent.

Reaction Conditions:

Step 1 (Diazotization):

- Reactants: 3-Amino-4-methyl-2-nitrobenzoic acid (0.25 mol, 1.0 eq.), hydrobromic acid (HBr, 500 mL), sodium nitrite (NaNO₂, 0.44 mol, 1.8 eq.) in water.

- Temperature: 0°C.

- Key Observations: The amino group is converted to a diazonium salt under acidic conditions, facilitated by NaNO₂.

Step 2 (Sandmeyer Reaction):

This two-step process replaces the amino group (-NH₂) with bromine (-Br) via intermediate diazonium salt formation, a hallmark of aromatic electrophilic substitution.

Esterification to this compound

The carboxylic acid intermediate is esterified to the target methyl ester. While explicit details are absent in the provided sources, standard esterification protocols involve:

Critical Analysis of Methodologies

Efficiency and Scalability

The bromination step achieves a high yield (86.5%) under mild conditions, making it suitable for industrial scaling. Key advantages include:

- Catalyst Efficiency: Copper powder minimizes side reactions, ensuring regioselective bromination.

- Temperature Control: Reactions at 0°C prevent diazonium salt decomposition.

Physicochemical Properties

Data from analytical studies confirm the compound’s stability and suitability for further functionalization:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrNO₄ |

| Molecular Weight | 274.068 g/mol |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 313.8 ± 37.0°C (760 mmHg) |

| Flash Point | 143.6 ± 26.5°C |

Comparative Synthesis Routes

Alternative Bromination Strategies

While the Sandmeyer reaction is predominant, other methods include:

Nitro Group Positioning

The nitro group at the 2-position directs bromination to the 3-position via resonance and inductive effects, ensuring regioselectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-methyl-2-nitrobenzoate undergoes several types of chemical reactions:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Various substituted benzoates depending on the nucleophile used.

Reduction: Methyl 3-bromo-4-methyl-2-aminobenzoate.

Oxidation: Methyl 3-bromo-4-carboxy-2-nitrobenzoate.

Scientific Research Applications

Synthetic Applications

Methyl 3-bromo-4-methyl-2-nitrobenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the preparation of Lenalidomide, a medication used primarily for treating multiple myeloma and certain blood disorders. The compound can be reacted with other reagents to form derivatives that exhibit enhanced biological activity.

Case Study: Lenalidomide Synthesis

In a documented synthesis pathway, this compound is reacted with a-amino glutarimide to yield intermediates that further undergo transformations to produce Lenalidomide. The reaction conditions typically involve the use of dimethyl sulfoxide as a solvent at elevated temperatures (50-55°C) .

Analytical Methods

The compound has also been studied for its utility in analytical chemistry, particularly in the development of gas chromatography-mass spectrometry (GC-MS) methods for detecting impurities in pharmaceutical formulations.

Example: GC-MS Method Development

A study established a GC-MS method to identify and quantify this compound and its related impurities within Lenalidomide formulations. The method demonstrated high sensitivity and specificity, adhering to International Council for Harmonisation (ICH) guidelines for method validation .

Research indicates that derivatives of this compound may possess significant biological properties, including antitumor activity. The compound's ability to modulate immune responses suggests potential applications in cancer therapy.

Antitumor Properties

In vitro studies have shown that compounds derived from this compound can induce apoptosis in tumor cells and inhibit angiogenesis, making them candidates for further development as anticancer agents .

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-methyl-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, making it useful in enzyme inhibition studies .

Comparison with Similar Compounds

The structural and functional similarities between Methyl 3-bromo-4-methyl-2-nitrobenzoate and related compounds are critical for understanding their divergent applications and properties. Below is a detailed analysis:

Substituted Nitrobenzoates

Key Findings :

- Nitro group positioning (2- vs. 5-) significantly impacts electronic effects: the 2-nitro group in the reference compound creates stronger electron withdrawal, favoring electrophilic aromatic substitution at the 5- or 6-positions .

Halogenated Methyl Benzoates

Key Findings :

- The absence of a nitro group in these analogs increases their suitability for Suzuki-Miyaura couplings, as nitro groups can deactivate palladium catalysts .

- Chlorine substitution (e.g., in 107947-17-1) improves solubility in polar aprotic solvents compared to methyl-substituted derivatives .

Functional Group Variants

Key Findings :

- Methoxy groups (e.g., 954815-08-8) can stabilize intermediates in Grignard reactions, unlike the reference compound’s methyl group .

- Hydrogen-bonding groups (e.g., in 1223885-01-5) drastically alter solubility and crystallization behavior compared to the reference compound’s non-polar substituents .

Biological Activity

Methyl 3-bromo-4-methyl-2-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C10H10BrN2O4. The synthesis typically involves several steps:

- Nitration : Methyl benzoate is nitrated using concentrated nitric acid and sulfuric acid to introduce the nitro group.

- Bromination : The resulting nitro compound undergoes bromination using bromine in the presence of a catalyst like iron(III) bromide.

- Final Esterification : The final product is obtained by esterification processes.

Biological Activity Overview

The compound has been studied for several biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, making it a candidate for further pharmaceutical development .

- Anticancer Properties : Studies have shown that this compound and its derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .

The biological activity of this compound is attributed to its functional groups, which facilitate interactions with biological targets:

- Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Bromine Atom Role : The presence of bromine may enhance the compound's reactivity towards nucleophiles in biological systems, potentially increasing its effectiveness against cancer cells .

Data Table: Biological Activities

Case Studies

-

Anticancer Study :

In a study examining the effects of this compound on human breast cancer cells (MDAMB-231), researchers observed a significant reduction in cell viability at concentrations above 10 µM. The mechanism involved activation of the PI3K/Akt/mTOR signaling pathway, leading to apoptosis . -

Antimicrobial Efficacy :

A series of experiments demonstrated that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests potential use as an antimicrobial agent in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.